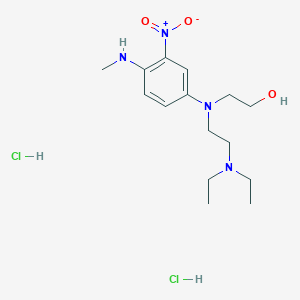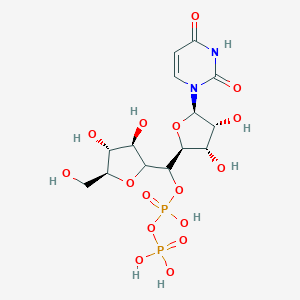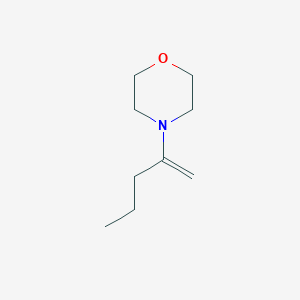
4-Pent-1-en-2-ylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pent-1-en-2-ylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
4-Pent-1-en-2-ylmorpholine has a wide range of scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules. Moreover, 4-Pent-1-en-2-ylmorpholine has been used as a precursor for the synthesis of bioactive compounds, such as antitumor and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 4-Pent-1-en-2-ylmorpholine is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of a double bond and a morpholine ring. The morpholine ring can act as a Lewis base, while the double bond can act as a nucleophile, thereby facilitating the formation of new bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Pent-1-en-2-ylmorpholine. However, it has been reported to exhibit moderate toxicity towards various cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Pent-1-en-2-ylmorpholine in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the use of 4-Pent-1-en-2-ylmorpholine in scientific research. One potential application is in the synthesis of new bioactive compounds, particularly in the development of new antitumor and anti-inflammatory agents. Another potential direction is in the development of new catalysts for organic reactions. Additionally, the use of 4-Pent-1-en-2-ylmorpholine as a ligand in coordination chemistry could lead to the development of new materials with unique properties.
Conclusion:
In conclusion, 4-Pent-1-en-2-ylmorpholine is a unique chemical compound with a wide range of scientific research applications. Its synthesis method is straightforward, and it exhibits several advantages for use in lab experiments. Although its mechanism of action and biochemical and physiological effects are not well understood, it has the potential to be used in the development of new bioactive compounds and catalysts for organic reactions.
Métodos De Síntesis
The synthesis of 4-Pent-1-en-2-ylmorpholine involves the reaction between 4-Pent-1-en-2-ol and morpholine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The chemical structure of 4-Pent-1-en-2-ylmorpholine is shown below:
Propiedades
Número CAS |
13750-56-6 |
|---|---|
Nombre del producto |
4-Pent-1-en-2-ylmorpholine |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-pent-1-en-2-ylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(2)10-5-7-11-8-6-10/h2-8H2,1H3 |
Clave InChI |
KNVLKSDDFIUAJC-UHFFFAOYSA-N |
SMILES |
CCCC(=C)N1CCOCC1 |
SMILES canónico |
CCCC(=C)N1CCOCC1 |
Sinónimos |
Morpholine, 4-(1-methylenebutyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



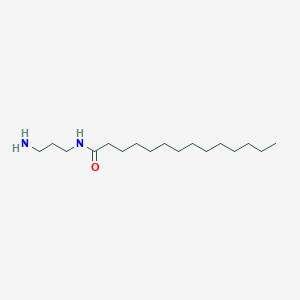
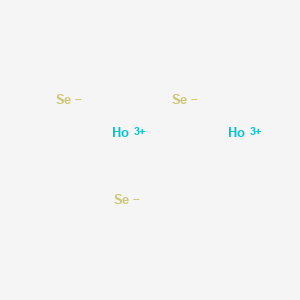
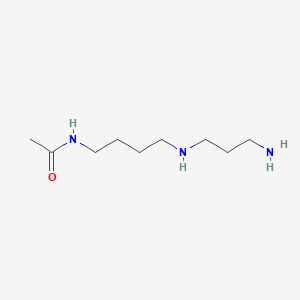
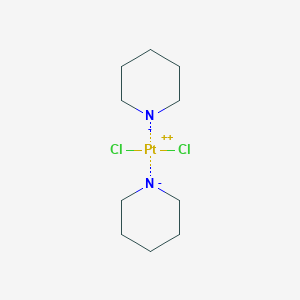
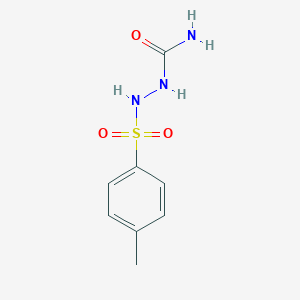
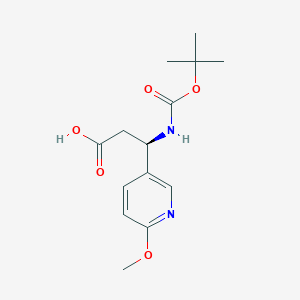
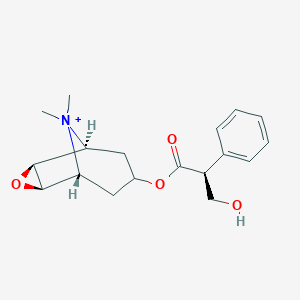
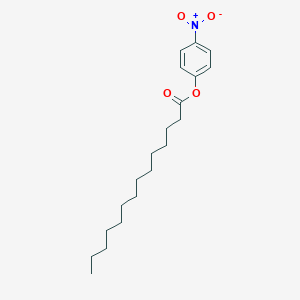
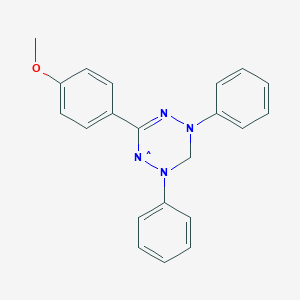
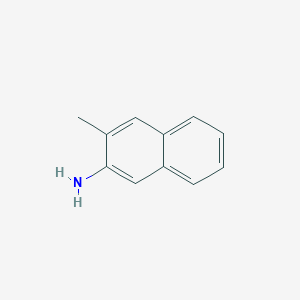
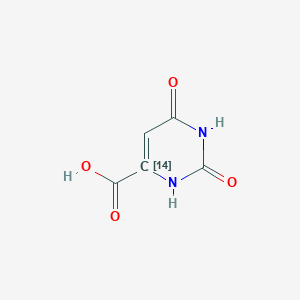
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
